2-phenoxybenzenesulfonyl Chloride

Beschreibung

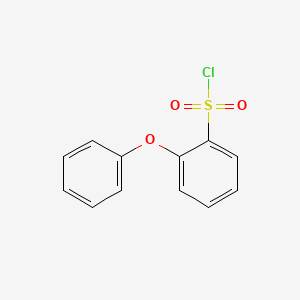

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBATEXBHGBONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397074 | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-85-9 | |

| Record name | 2-Phenoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenoxybenzenesulfonyl Chloride and Its Derivatives

Established Synthetic Pathways for Arylsulfonyl Chlorides

Traditional methods for the synthesis of arylsulfonyl chlorides, including 2-phenoxybenzenesulfonyl chloride, have been well-documented and widely employed in both laboratory and industrial settings. These pathways typically involve electrophilic aromatic substitution or the transformation of aniline derivatives.

Chlorosulfonation of Aromatic Ethers

The direct chlorosulfonation of aromatic ethers, such as diphenyl ether (phenoxybenzene), is a primary and straightforward method for introducing a chlorosulfonyl group onto the aromatic ring. This electrophilic substitution reaction typically utilizes chlorosulfonic acid as the sulfonating agent. The reaction of diphenyl ether with chlorosulfonic acid can lead to the formation of phenoxybenzenesulfonyl chloride isomers. publish.csiro.au

The orientation of the incoming chlorosulfonyl group is directed by the existing phenoxy substituent. As an ortho-, para-directing group, the phenoxy substituent will primarily yield 4-phenoxybenzenesulfonyl chloride and, to a lesser extent, this compound. publish.csiro.au The reaction conditions, such as temperature and the ratio of reactants, can be adjusted to influence the isomeric distribution of the product. The general reaction is as follows:

C₆H₅OC₆H₅ + ClSO₃H → C₆H₅OC₆H₄SO₂Cl + H₂O

Separation of the desired 2-isomer from the more abundant 4-isomer often requires chromatographic techniques. A process for the chlorosulfonation of diphenyl ether in the presence of thionyl chloride has also been described, which can be used to prepare diphenyl ether disulfonic acid dichlorides. google.com

| Starting Material | Reagent | Typical Product(s) | Key Considerations |

|---|---|---|---|

| Diphenyl ether (Phenoxybenzene) | Chlorosulfonic acid (ClSO₃H) | Mixture of 2- and 4-phenoxybenzenesulfonyl chloride | Formation of regioisomers necessitates purification. durham.ac.uk |

| Diphenyl ether | Chlorosulfonic acid / Thionyl chloride | 4,4'-Diphenyl ether disulfonic acid dichloride | Used for producing disubstituted derivatives. google.com |

Diazotization and Sulfonyl Chlorination Methods from Anilines

An alternative and highly regioselective route to arylsulfonyl chlorides involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction. durham.ac.uknih.gov For the synthesis of this compound, the starting material would be 2-phenoxyaniline. This method offers the significant advantage of unambiguous placement of the chlorosulfonyl group at the desired position, circumventing the issue of regioisomers encountered in direct chlorosulfonation. durham.ac.uk

The process consists of two main steps:

Diazotization : 2-phenoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt (2-phenoxybenzenediazonium chloride). google.comorgsyn.org

Sulfonyl Chlorination : The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) or copper(II) chloride catalyst. durham.ac.uknih.gov This step, known as the Meerwein reaction, decomposes the diazonium salt and introduces the sulfonyl chloride group. durham.ac.uk

C₆H₅OC₆H₄NH₂ + NaNO₂ + 2HCl → C₆H₅OC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O C₆H₅OC₆H₄N₂⁺Cl⁻ + SO₂ --(CuCl₂)--> C₆H₅OC₆H₄SO₂Cl + N₂

This method is particularly valuable due to the ready availability of a wide range of aniline precursors. durham.ac.uk

Advanced and Green Synthesis Strategies for Sulfonyl Chlorides

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the preparation of sulfonyl chlorides. These strategies often involve milder reaction conditions, reduced waste, and the use of one-pot procedures.

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

The oxidative chlorination of thiols provides a direct route to sulfonyl chlorides. For the synthesis of this compound, the corresponding starting material would be 2-phenoxybenzenethiol. This approach is advantageous as it avoids the use of harsh reagents like chlorosulfonic acid. Various oxidizing systems have been developed for this transformation. organic-chemistry.orgdntb.gov.ua

A notable method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as a highly reactive reagent system. This system allows for the direct and rapid conversion of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides in excellent yields and under mild, room-temperature conditions. organic-chemistry.org The mechanism is thought to involve the intermediate formation of disulfides, which are then oxidized and chlorinated. organic-chemistry.org

Other effective reagent combinations for the oxidative chlorination of thiols include:

Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org

N-chlorosuccinimide (NCS) combined with dilute hydrochloric acid. organic-chemistry.org

A mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org

A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen. dntb.gov.ua

| Reagent System | Key Advantages | Reference |

|---|---|---|

| H₂O₂ / SOCl₂ | High reactivity, excellent yields, very short reaction times, mild conditions. | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | High purity of products, avoidance of harsh reagents. | organic-chemistry.org |

| N-Chlorosuccinimide / HCl | Smooth oxidation affording good yields. | organic-chemistry.org |

| HNO₃ / HCl / O₂ (Flow) | Continuous process, metal-free, favorable environmental impact. | dntb.gov.ua |

One-Pot Procedures for Sulfonylation

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant benefits in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.org Several one-pot procedures have been developed for the synthesis of sulfonyl derivatives that can be adapted for this compound.

One such strategy involves the in-situ generation of the sulfonyl chloride from a thiol, which is then immediately reacted with an amine to produce a sulfonamide in a single pot. For example, the oxidation of thiols with H₂O₂ and SOCl₂ can be followed by the addition of an amine and pyridine (B92270) to yield sulfonamides directly in excellent yields. organic-chemistry.org

A more recent and innovative one-pot approach leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides. This method allows for the subsequent amination in the same pot to form sulfonamides from readily available carboxylic acids and amines, bypassing the need to pre-functionalize the starting materials. princeton.edu This decarboxylative halosulfonylation strategy represents a significant advancement in creating sulfonyl-containing compounds from different, widely available feedstocks. princeton.edu Such cascade reactions simplify synthetic protocols and broaden the scope of accessible molecules. organic-chemistry.org

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| Diphenyl ether (Phenoxybenzene) | Starting Material (Chlorosulfonation) |

| Chlorosulfonic acid | Reagent (Chlorosulfonation) |

| Thionyl chloride | Reagent (Chlorosulfonation, Oxidative Chlorination) |

| 2-Phenoxyaniline | Starting Material (Diazotization) |

| Sodium nitrite | Reagent (Diazotization) |

| Sulfur dioxide | Reagent (Sulfonyl Chlorination) |

| Copper(I/II) chloride | Catalyst (Meerwein Reaction) |

| 2-Phenoxybenzenethiol | Starting Material (Oxidative Chlorination) |

| Hydrogen peroxide | Reagent (Oxidative Chlorination) |

| N-chlorosuccinimide | Reagent (Oxidative Chlorination) |

| Zirconium tetrachloride | Catalyst (Oxidative Chlorination) |

| Chlorotrimethylsilane | Reagent (Oxidative Chlorination) |

Reactivity and Reaction Mechanisms of 2 Phenoxybenzenesulfonyl Chloride

Electrophilic Nature and Nucleophilic Substitution Reactions

2-Phenoxybenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a phenoxybenzene structure. cymitquimica.com The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This electrophilicity makes it susceptible to attack by various nucleophiles, leading to nucleophilic substitution reactions. cymitquimica.comwikipedia.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. researchgate.netmdpi.com The incoming nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. youtube.comorganic-chemistry.org

The general mechanism involves the nucleophile (Nu:) attacking the electrophilic sulfur atom, forming a transient pentacoordinate intermediate or transition state. Subsequently, the chloride ion departs, resulting in the formation of a new bond between the sulfur and the nucleophile. The reactivity of the sulfonyl chloride can be influenced by solvent effects and the nature of the nucleophile. researchgate.net

Formation of Sulfonamides with Amines

The reaction of this compound with primary or secondary amines is a classic and widely used method for the synthesis of sulfonamides. wikipedia.orgcbijournal.com This reaction, a type of nucleophilic substitution, involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. wikipedia.orgresearchgate.net

The general reaction can be represented as: R-NH₂ + C₁₂H₉ClO₃S → R-NH-SO₂-C₁₂H₈O + HCl

The formation of sulfonamides is a robust and high-yielding reaction. cbijournal.comnih.gov For instance, the reaction of benzenesulfonyl chloride with primary amines can result in quantitative yields. cbijournal.com The reaction conditions can be optimized for various amines, including aromatic and aliphatic amines. cbijournal.comresearchgate.net The use of a base is crucial to drive the reaction to completion by scavenging the generated HCl. wikipedia.org

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines This table presents generalized examples of sulfonamide synthesis and does not specifically use this compound due to a lack of specific examples in the search results.

| Sulfonyl Chloride | Amine | Base | Product | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 2-Phenylethylamine | Sodium Carbonate (aq) | N-(2-phenylethyl)benzenesulfonamide | researchgate.net |

| Benzenesulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | cbijournal.com |

| 2-Nitrobenzenesulfonyl chloride | (Racemic amine) | Pyridine | N-substituted-2-nitrobenzenesulfonamide | researchgate.net |

Formation of Sulfonic Esters with Alcohols

This compound reacts with alcohols in the presence of a base to form sulfonic esters, also known as sulfonates. wikipedia.orgyoutube.com This reaction is another example of nucleophilic substitution at the sulfonyl sulfur. youtube.com The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. youtube.comyoutube.com A base, often pyridine, is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. youtube.comyoutube.com

The formation of the sulfonate ester proceeds with retention of the stereochemistry at the alcohol's carbon center because the reaction occurs at the oxygen atom and does not involve the chiral carbon. youtube.com Sulfonate esters are valuable intermediates in organic synthesis as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org

The general reaction is as follows: R-OH + C₁₂H₉ClO₃S → R-O-SO₂-C₁₂H₈O + HCl

While direct esterification of free sulfonic acids is challenging, the use of sulfonyl chlorides provides a more convenient two-step method. google.com The reaction of an aromatic sulfonyl chloride with the sodium alkoxide of a secondary alcohol has been shown to produce sulfonic esters in good yields. google.com

Formation of Sulfones with Thiols

The reaction of this compound with thiols (mercaptans) can lead to the formation of thioethers (sulfides) through a desulfonative cross-coupling reaction, rather than the direct formation of a sulfone. researchgate.net However, sulfones can be synthesized from sulfonyl chlorides through other routes. One such method involves the reaction of sulfonyl chlorides with organometallic reagents. More relevant to this section, sulfones can be formed when sulfonyl chlorides are used as precursors to other sulfur-containing compounds which are then oxidized. organic-chemistry.org

A direct synthesis of sulfones from thiols involves the oxidation of the thiol to a sulfonyl chloride in situ, which can then react further. organic-chemistry.org For instance, a combination of hydrogen peroxide and thionyl chloride can convert thiols directly to sulfonyl chlorides, which can then be used to synthesize other sulfur derivatives. organic-chemistry.orgorganic-chemistry.org

Coupling and Cross-Coupling Reactions

Beyond simple nucleophilic substitutions, sulfonyl chlorides like this compound can participate in more complex transition-metal-catalyzed coupling and cross-coupling reactions. wiley.comnih.gov These reactions often involve the cleavage of the carbon-sulfur bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Transitional Metal-Catalyzed Desulfitative Cross-Couplings

Aryl and vinyl sulfonyl chlorides can undergo desulfinative cross-coupling reactions catalyzed by transition metals such as palladium and nickel. nih.gov In these reactions, the sulfonyl chloride acts as an electrophilic coupling partner, and the sulfonyl group is extruded as sulfur dioxide (SO₂). This allows for the formation of a new bond between the aryl group of the sulfonyl chloride and a nucleophilic coupling partner.

For example, a nickel-catalyzed desulfonative cross-coupling reaction has been reported for the synthesis of unsymmetrical thioethers from two different types of sulfonyl chlorides. researchgate.net In this specific case, one sulfonyl chloride acts as the electrophile while the other serves as the sulfur source. researchgate.net These types of reactions expand the utility of sulfonyl chlorides beyond their traditional role as precursors for sulfonamides and sulfonates.

Radical Reactions involving Sulfonyl Groups

The sulfonyl group can also be involved in radical reactions. libretexts.orglibretexts.org Homolytic cleavage of the sulfur-chlorine bond in a sulfonyl chloride can generate a sulfonyl radical. libretexts.org This can be initiated by heat or light. libretexts.org These sulfonyl radicals can then participate in various radical chain reactions. libretexts.org For example, a reactant radical can add to a double bond, initiating a radical addition reaction. libretexts.org

While specific examples detailing radical reactions of this compound are not prevalent in the provided search results, the general reactivity of sulfonyl groups in radical processes is well-established. For instance, the biosynthesis of prostaglandins (B1171923) involves the generation of a carbon radical through the abstraction of a hydrogen atom by an iron-oxygen radical, which is a substitution reaction. libretexts.org

Reactions with Unsaturated Organic Compounds

The sulfonyl chloride group in this compound is a key functional group that participates in a range of reactions with unsaturated systems like alkenes, alkynes, imines, aldehydes, and ketones. These reactions, which include annulations, chlorosulfonylation, sulfonylation, and sulfenylation, highlight the compound's role as a source of sulfonyl and other reactive species. nih.gov

Annulation Reactions

Annulation reactions involving sulfonyl chlorides can lead to the formation of cyclic structures. For instance, [2+2] annulation reactions of sulfonyl chlorides with unsaturated compounds have been reported as a general class of reactions. nih.gov While specific examples detailing the use of this compound in such annulations are not extensively documented in readily available literature, the general reactivity pattern suggests its potential to participate in cycloadditions. For example, the reaction of sulfenyl chlorides, which can be derived from sulfonyl chlorides, with alkenes can lead to the formation of thiazoloquinolinium salts through an electrophilic addition followed by intramolecular cyclization. nih.gov Another general strategy involves the reaction of siloxy alkynes with various dipolarophiles to form a range of carbo- and heterocyclic products. nih.gov

Chlorosulfonylation, Sulfonylation, and Sulfenylation

This compound can act as a source for chlorosulfonylation, sulfonylation, and sulfenylation reactions.

Chlorosulfonylation is the addition of a sulfonyl group and a chlorine atom across a double or triple bond. This reaction can be initiated by photoredox catalysis, converting a variety of olefins into their chlorosulfonylated products. nih.gov Copper-phenanthroline-based catalysts have been shown to be effective for the chlorosulfonylation of alkenes and alkynes. scispace.com

Sulfonylation reactions introduce a sulfonyl group into a molecule. The copper-catalyzed cascade sulfonylation/cyclization of alkynes with sulfonyl chlorides provides a route to sulfonylated benzothiophenes. rsc.org Radical-mediated sulfonylation of alkenes and alkynes using sodium dithionite (B78146) as a sulfur dioxide source is another effective method for producing vinyl and alkyl sulfones. rsc.org Furthermore, recent advances have focused on the sulfonylation of alkenes with the insertion of sulfur dioxide via radical processes. rsc.org

Sulfenylation , the introduction of a sulfenyl group (R-S-), is a less common reaction for sulfonyl chlorides but can be achieved under specific conditions. For instance, the reactions of 2-quinolinesulfenyl chloride with alkenes lead to regioselective annulation to form condensed sulfur-nitrogen heterocyclic compounds. nih.gov

Reactions with Alkenes, Alkynes, and (Hetero)aromatics

The reactivity of this compound with unsaturated hydrocarbons and aromatic systems is governed by the electrophilic nature of the sulfonyl chloride group and the potential for radical intermediates.

Alkenes undergo addition reactions with sulfonyl chlorides. researchgate.netmsu.edu Under visible light photoredox catalysis, sulfonyl chlorides can undergo hydrosulfonylation of alkenes, a process that has been shown to be scalable and tolerant of a wide range of functional groups. nih.gov The reaction proceeds via a sulfonyl radical intermediate. nih.gov The addition of halogens to alkenes proceeds through a halonium ion intermediate, leading to anti-addition products. libretexts.org

Alkynes also react with sulfonyl chlorides, often catalyzed by copper, to yield sulfonylated products. scispace.comrsc.org The electrophilic addition of hydrogen halides to alkynes is also a well-established reaction, proceeding through a vinyl cation intermediate. libretexts.org The oxidation of alkynes with reagents like ozone or potassium permanganate (B83412) leads to the cleavage of the triple bond to form carboxylic acids. nih.gov

Heteroaromatics and other aromatic compounds can undergo sulfonylation. Friedel-Crafts type sulfonylation is a classic method for forming C(sp2)-sulfones. nih.gov More recently, methods for the preparation of arylsulfonyl chlorides via chlorosulfonylation of in situ generated diazonium salts in a continuous flow reactor have been developed. nih.gov The reaction of sulfuryl chloride and N,N-dimethylformamide with aromatic heterocyclic compounds can also produce aromatic sulfonyl chlorides, although this can sometimes lead to formylation as a side reaction. researchgate.net

Reactions with Imines, Aldehydes, and Ketones

This compound is expected to react with various carbonyl compounds and their nitrogen analogues.

Imines , particularly cyclic imines, react with sulfonyl chlorides to yield a variety of products. researchgate.net The reaction of alkanesulfonyl chlorides with linear imines can lead to the formation of β-sultams. researchgate.net However, the reaction outcome is highly dependent on the structure of the imine. For example, N-alkylimines are more reactive towards forming β-sultams than N-arylimines. researchgate.net The reaction of aldehydes and ketones with primary amines is a common method for the synthesis of imines, proceeding through an acid-catalyzed condensation reaction. libretexts.orgmasterorganicchemistry.com

Aldehydes and Ketones are generally less reactive towards sulfonyl chlorides under standard conditions. However, reactions can occur, often involving nucleophilic addition to the carbonyl group. masterorganicchemistry.comnih.govic.ac.ukyoutube.comyoutube.com The Corey-Chaykovsky reaction, for example, involves the reaction of sulfur ylides with aldehydes and ketones to form epoxides. organic-chemistry.org The mechanism of many reactions involving aldehydes and ketones follows a two-step pattern of nucleophilic addition followed by protonation. masterorganicchemistry.com The reactivity of aldehydes is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. rsc.org

Intramolecular Reactions and Rearrangements

Intramolecular reactions of derivatives of this compound can lead to the formation of complex heterocyclic systems.

Intramolecular Aromatic Cyclization involving Sulfonylnitrenes

The generation of sulfonylnitrenes from sulfonyl azides is a well-established method for the synthesis of nitrogen-containing heterocycles. While the synthesis of 2-phenoxybenzenesulfonyl azide (B81097) and its subsequent intramolecular cyclization are not specifically detailed in the available literature, the general principles of this reaction type can be applied.

Aryl azides, upon photolysis or thermolysis, can extrude nitrogen gas to form highly reactive nitrene intermediates in either a singlet or triplet state. researchgate.netresearchgate.net These nitrenes can then undergo a variety of reactions, including intramolecular C-H insertion or cyclization onto an adjacent aromatic ring. For example, the photolysis of quinolyl and isoquinolyl azides in the presence of amines can lead to the formation of bicyclic azepines and diazepines. rsc.org Similarly, the photolysis and thermolysis of phenyl azide in acetic acid can yield a 1-aza-cyclohepta-1,2,4,6-tetraene intermediate, which can then be trapped to form various products. rsc.org

For 2-phenoxybenzenesulfonyl azide, it is conceivable that the generated sulfonylnitrene could undergo an intramolecular cyclization onto the phenoxy ring system to form a dibenzo-fused heterocyclic compound containing a sulfonamide linkage. The feasibility and outcome of such a reaction would depend on the specific reaction conditions (photochemical or thermal) and the substitution pattern on the aromatic rings.

Role as a Protecting Group and Activating Agent in Organic Transformations

This compound is a bifunctional reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. These derivatives can function as protecting groups for amines and alcohols, and the sulfonyl group can also act as an activating group for nucleophilic substitution reactions.

As a derivative of sulfonyl chloride, this compound reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. wikipedia.orgyoutube.com This reaction is a common strategy for the protection of amino groups during multi-step syntheses. The resulting 2-phenoxybenzenesulfonamides are generally stable to a variety of reaction conditions.

The stability of the sulfonamide bond renders the protected amine less nucleophilic and acidic, thereby preventing it from participating in undesired side reactions. While specific conditions for the deprotection of a 2-phenoxybenzenesulfonyl group are not extensively detailed in the available literature, general methods for cleaving sulfonamides can be applied. These methods often require harsh conditions, such as strong acid hydrolysis or dissolving metal reduction, reflecting the robustness of the sulfonamide linkage. youtube.com

The following table illustrates the general reaction of this compound with an amine to form a protected sulfonamide.

| Reactants | Product | Conditions | Purpose |

| This compound, Primary/Secondary Amine | 2-Phenoxybenzenesulfonamide (B8787874) | Base (e.g., pyridine, triethylamine) | Protection of amine group |

In addition to its role as a protecting group, this compound can function as an activating agent for hydroxyl groups. The reaction of an alcohol with this compound in the presence of a base forms a sulfonate ester. This transformation converts the hydroxyl group, which is a poor leaving group, into a good leaving group (2-phenoxybenzenesulfonate). This sulfonate can then be readily displaced by a wide range of nucleophiles in an S(_N)2 reaction. This two-step sequence allows for the conversion of alcohols to other functional groups. nih.gov

The table below outlines the activation of an alcohol by this compound and a subsequent nucleophilic substitution.

| Step | Reactants | Intermediate/Product | Purpose |

| Activation | This compound, Alcohol | 2-Phenoxybenzenesulfonate Ester | Conversion of a poor leaving group (-OH) into a good leaving group |

| Substitution | 2-Phenoxybenzenesulfonate Ester, Nucleophile | Substituted product | Introduction of a new functional group |

While the specific applications of this compound as a protecting and activating group are not as widely documented as those for other sulfonyl chlorides like tosyl chloride or nosyl chloride, its reactivity follows the established principles of sulfonyl chloride chemistry. wikipedia.orgnih.gov The phenoxy substituent may influence the reactivity and stability of the resulting sulfonamides and sulfonate esters, potentially offering different selectivity or cleavage conditions compared to more common sulfonylating agents. For instance, the structurally similar 4-phenoxybenzenesulfonyl chloride is known to be used in the synthesis of sulfonamides and for the modification of polymers. Further research would be beneficial to fully characterize the scope and utility of this compound in these synthetic roles.

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Agrochemical Research and Development

The need for effective and selective agrochemicals is paramount for ensuring global food security. Research and development in this sector continually seeks novel molecular scaffolds that can provide enhanced crop protection. 2-Phenoxybenzenesulfonyl chloride and its derivatives have found a significant role in the synthesis of new pesticides and herbicides. google.com

Formulation of Effective Pesticides and Herbicides

The diaryl sulfone and sulfonamide moieties, readily accessible from this compound, are key components in a variety of agrochemicals. google.com The synthesis of diaryl sulfones, for instance, has been a subject of interest for creating new herbicidal agents. nih.govgoogle.com These compounds can exhibit potent, broad-spectrum herbicidal activity against various weeds. mdpi.com The reaction of an aryl sulfonyl derivative with an appropriate aromatic partner is a key step in the synthesis of these herbicidal diaryl sulfones. nih.gov

Similarly, sulfonamide derivatives have been extensively explored for their fungicidal properties. By reacting a sulfonyl chloride with various amines, researchers can generate a diverse range of sulfonamides for screening against pathogenic fungi. rsc.org For example, N-substituted phenyl-2-acyloxycyclohexylsulfonamides have shown promising fungicidal activity against challenging plant pathogens like Botrytis cinerea. The synthesis of these compounds often involves the use of a sulfonyl chloride as a key reagent. The resulting sulfonamides can offer a different mode of action compared to existing fungicides, which is crucial for managing the development of resistance in fungal populations. Some pyrimidine (B1678525) derivatives containing a phenoxy group have also been investigated as both fungicides and herbicide safeners. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique reactivity of this compound also lends itself to applications in materials science and polymer chemistry, where the introduction of specific functional groups can dramatically alter the properties of a material.

Functionalization of Polymers for Enhanced Properties (e.g., Thermal Stability, Chemical Resistance)

One of the key applications of this compound in polymer chemistry is in the functionalization of existing polymers to enhance their performance characteristics. For example, the introduction of sulfonyl groups into a polymer backbone can significantly improve its thermal stability and chemical resistance. This is particularly relevant for high-performance polymers used in demanding applications.

A notable example is the functionalization of polystyrene. While polystyrene is a widely used commodity polymer, its application can be limited by its relatively low thermal stability. By incorporating sulfonyl-containing moieties, which can be derived from sulfonyl chlorides, the thermal degradation temperature of polystyrene can be increased. nih.gov This enhancement is attributed to the strong, stable nature of the sulfonyl group and its ability to promote cross-linking between polymer chains upon heating, which hinders the breakdown of the polymer matrix. nih.gov

Introduction of Sulfonyl Groups into Polymer Chains

Beyond functionalizing existing polymers, this compound and related compounds are instrumental in the synthesis of polymers where the sulfonyl group is an integral part of the repeating unit. A prominent class of such polymers is the poly(arylene ether sulfone)s (PAES). google.com These are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.

The synthesis of PAES often involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalodiaryl sulfone, such as 4,4'-dichlorodiphenyl sulfone. While this compound is a monofunctional reagent and thus not directly used for polymerization, it serves as a model compound and a key building block for synthesizing more complex monomers used in PAES production. The fundamental chemistry of forming the diaryl ether and sulfone linkages is exemplified by the reactions of compounds like this compound. The resulting PAES polymers find use in a wide array of applications, including aerospace components, medical devices, and advanced filtration membranes.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

A comprehensive review of available scientific literature did not yield specific examples or detailed research findings regarding the application of this compound for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). While PSM is a widely recognized technique for functionalizing MOFs, and the use of various sulfonyl chlorides for this purpose has been documented, the specific use of this compound in this context is not described in the reviewed literature. Therefore, no detailed research findings or data tables for this specific application can be provided at this time.

Applications in Diagnostic Reagent Development

The chemical reactivity of this compound makes it a valuable compound in the development of diagnostic reagents. It is utilized in laboratory settings for the creation of reagents that assist in the identification and measurement of various biological markers. chemimpex.com The sulfonyl chloride functional group is highly reactive and can readily undergo nucleophilic substitution reactions, allowing it to be conjugated to other molecules to create specific probes.

Table 1: Applications of this compound in Diagnostic Reagent Development

| Application Area | Role of this compound | Resulting Functionality |

| Biological Marker Detection | Serves as a reactive building block for the synthesis of diagnostic probes. chemimpex.com | Enables the creation of molecules designed to detect specific biological entities. chemimpex.com |

| Synthesis of Sulfonamides | Acts as a precursor in the formation of sulfonamide-based diagnostic tools. | The sulfonamide linkage provides a stable covalent bond for probe construction. |

| Assay Development | Employed in the creation of reagents for various laboratory diagnostic assays. chemimpex.com | Contributes to the development of new and improved methods for medical diagnostics. chemimpex.com |

Structural and Spectroscopic Characterization of 2 Phenoxybenzenesulfonyl Chloride Derivatives

X-ray Diffraction Studies of Sulfonamide Derivatives

Research on related benzenesulfonamide (B165840) derivatives has established key structural features. For instance, studies on ortho-(4-tolylsulfonamido)benzamides reveal that the packing of molecules in the crystal lattice is dominated by N–H···O hydrogen bridges formed between the amide's N-H atoms and the sulfonyl group's oxygen atoms from an adjacent molecule. nih.gov This interaction dictates the supramolecular assembly. The geometry of the sulfonamide group itself is often twisted, which facilitates the formation of these hydrogen bonds in multiple dimensions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant area of study for sulfonamides. Different polymorphs can exhibit variations in properties like stability and solubility. X-ray diffraction has been instrumental in clarifying the number and structures of polymorphs for various sulfonamides. csic.es For example, in one polymorph of sulfamethoxazole, the sulfonic groups are asymmetric, with differing S–O bond lengths, a direct consequence of their involvement in different types of hydrogen bonds. csic.es

The table below summarizes representative crystallographic data for sulfonamide derivatives, illustrating the typical crystal systems and space groups observed.

| Compound/Derivative Class | Crystal System | Space Group | Key Structural Features | Reference |

| Sulfamethoxazole (Polymorph I) | Monoclinic | P2₁/n | Asymmetric sulfonic groups, intermolecular H-bonds | csic.es |

| Sulfamethazine (Polymorph I) | Monoclinic | C2/c | Multiple H-bond types (N-H···N, N-H···O) | csic.es |

| o-Sulfonamidobenzamides | Orthorhombic | Pca2₁ | Twisted sulfonamide group, N-H···O bridges | nih.gov |

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the structure of 2-phenoxybenzenesulfonyl chloride derivatives, both in solution and in the solid state.

Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. Sulfonyl chlorides and their sulfonamide derivatives exhibit strong, characteristic absorption bands. The S=O stretching vibrations of the sulfonyl group are prominent, typically appearing as two distinct bands. For sulfonyl chlorides, these are found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com In solid-state sulfonamide derivatives, the N-H stretching vibrations are sensitive to hydrogen bonding. Asymmetric and symmetric N–H stretching bands for benzenesulfonamides are observed in the regions of 3444–3473 cm⁻¹ and 3345–3371 cm⁻¹, respectively. nih.gov The positions of these bands can confirm the participation of the N-H group in intermolecular hydrogen bonding networks. nih.gov

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfonyl Chloride (R-SO₂Cl) | Asymmetric S=O Stretch | 1410-1370 | acdlabs.com |

| Symmetric S=O Stretch | 1204-1166 | acdlabs.com | |

| Sulfonamide (R-SO₂NH₂) | Asymmetric N-H Stretch | 3444–3473 | nih.gov |

| Symmetric N-H Stretch | 3345–3371 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms. In ¹H NMR spectra of sulfonamide derivatives, the proton signal of the sulfonamide NH group is particularly diagnostic. Its chemical shift is significantly influenced by its involvement in hydrogen bonding. For instance, in some ortho-substituted benzamides, the NH proton of the arylsulfonamido group resonates far downfield (around δ = 12.10 ppm), which is consistent with its participation in a strong intramolecular hydrogen bond. nih.gov The deshielding effect of the proximate S=O bonds contributes to this downfield shift. nih.gov Furthermore, hindered rotation around single bonds, such as the C(O)–NH₂ bond in amide derivatives, can lead to non-equivalent proton signals for the amide hydrogens, even at room temperature. nih.gov

Conformational Analysis of Molecular Architectures

The molecular architecture of this compound derivatives is defined by the spatial arrangement of their constituent phenyl rings and the sulfonamide linker. Conformational analysis, informed by both solid-state X-ray data and solution-state spectroscopic studies, reveals the preferred shapes these molecules adopt.

A key conformational feature in related N-phenylbenzenesulfonamides is the twisting of the aromatic rings. These molecules preferentially exist in synclinal conformations, where the aromatic rings at both ends of the C–SO₂–NH–C segment are twisted in the same direction. nih.gov This twisted geometry is a compromise between steric hindrance and electronic effects, and it plays a crucial role in enabling the formation of extensive hydrogen bonding networks in the solid state. nih.gov

Hydrogen Bonding and Intermolecular Interactions in Solid-State Structures

The solid-state structures of this compound derivatives are stabilized by a variety of intermolecular interactions, with hydrogen bonding being of primary importance. These non-covalent forces dictate how the molecules pack together in a crystal lattice.

The concept of "supramolecular synthons" is useful for understanding these packing arrangements. nih.gov These are robust structural motifs formed by reliable intermolecular interactions. In sulfonamides, the hydrogen atom of the sulfonamide group frequently participates in an intermolecular hydrogen bond with an oxygen atom of a sulfonyl group on a neighboring molecule. nih.gov This N–H···O interaction is a highly prevalent and strong synthon that directs the crystal packing.

Beyond this primary interaction, other non-covalent forces contribute to the stability of the crystal structure. These can include weaker C–H···O and C-H···π interactions, as well as π-π stacking between aromatic rings. csic.es In multicomponent systems like co-crystals, heterosynthons based on interactions like O–H···N can also play a key role. nih.gov The interplay of these various interactions determines the final three-dimensional supramolecular architecture. csic.es

| Interaction Type | Donor | Acceptor | Typical Role in Structure | Reference |

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | Primary directional force, forms chains/sheets | nih.gov |

| Hydrogen Bond | N-H (Amide) | O=S (Sulfonyl) | Links molecules into a cohesive network | nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing of flat, aromatic moieties | csic.es |

| C-H···O Interaction | C-H (Aromatic/Alkyl) | O=S or O=C | Weaker directional interaction, fine-tunes packing | nih.gov |

The comprehensive characterization of these structural and spectroscopic features is fundamental to understanding the properties and behavior of this compound derivatives.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonyl chlorides, including 2-phenoxybenzenesulfonyl chloride, is an area of active research, with a strong emphasis on developing more efficient, safer, and environmentally benign processes. Traditional methods for preparing benzenesulfonyl chlorides often involve reagents like phosphorus pentachloride or thionyl chloride, which can generate significant waste and pose handling challenges. google.comorgsyn.org

Future efforts are likely to focus on catalytic and flow chemistry approaches. Continuous flow processes, for instance, offer enhanced safety, better heat and mass transfer, and the potential for automation, which can lead to higher yields and purity. researchgate.net Research into alternative chlorinating agents and catalyst systems that minimize waste and operate under milder conditions is a key trend. researchgate.net For example, methods utilizing sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst or employing N-chlorosuccinimide under specific conditions are being explored for various sulfonyl chloride syntheses. The development of one-pot procedures that combine the sulfonation and chlorination steps without isolating intermediates would also represent a significant advancement in efficiency and sustainability.

Expansion of Application Scope in Targeted Drug Design

The sulfonyl chloride moiety is a valuable pharmacophore, and this compound serves as a key building block for introducing the 2-phenoxyphenylsulfonyl group into potential drug candidates. cymitquimica.comchemimpex.com This structural motif is found in various biologically active compounds. The future will likely see a more focused and rational design of drugs incorporating this scaffold.

The integration of phenotypic and target-focused drug discovery approaches will be crucial. nih.gov High-throughput screening of compound libraries containing this compound derivatives against specific biological targets can identify novel lead compounds. Subsequent medicinal chemistry efforts can then optimize these leads by modifying the phenoxy and phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of novel sulfonamide derivatives will remain a central theme, with researchers exploring diverse amine building blocks to generate a wide array of compounds for biological evaluation. nih.gov

Exploration in Advanced Material Science and Nanotechnology

The reactivity of the sulfonyl chloride group makes this compound an attractive candidate for modifying the surfaces and properties of various materials. In polymer chemistry, it can be used to introduce the phenoxybenzenesulfonyl group onto polymer backbones, potentially altering properties such as thermal stability, solubility, and flame retardancy.

Future research in this area could explore the use of this compound in the development of:

Advanced Coatings: Creating surfaces with tailored hydrophobicity, oleophobicity, or anti-fouling properties.

Functionalized Nanomaterials: Modifying nanoparticles, nanotubes, or graphene oxide to improve their dispersibility in different media or to introduce specific functionalities for applications in catalysis, sensing, or electronics.

High-Performance Polymers: Synthesizing new polymers with enhanced mechanical, thermal, or optical properties for demanding applications in aerospace, electronics, and automotive industries.

The ability to precisely control the surface chemistry of materials is a cornerstone of modern materials science, and this compound offers a versatile tool for achieving this.

Integration of Artificial Intelligence and Machine Learning for Synthesis and Design

The fields of chemistry and drug discovery are being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). youtube.com These powerful computational tools can accelerate the discovery and development of new molecules and synthetic routes. youtube.comyoutube.com

In the context of this compound, AI and ML can be employed in several ways:

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources in the laboratory. youtube.com

Generative Molecular Design: AI algorithms can design novel molecules incorporating the 2-phenoxybenzenesulfonyl scaffold with desired properties, such as high binding affinity to a specific protein target or specific material characteristics. youtube.com These models can explore a vast chemical space to identify promising candidates for synthesis and testing. youtube.com

Polymer Informatics: AI and ML are increasingly used to predict the properties of polymers based on their chemical structure. nih.govdigitellinc.com This can guide the design of new polymers derived from this compound with optimized performance characteristics.

The synergy between computational modeling and experimental validation will be a key driver of innovation, enabling the more rapid and efficient exploration of the chemical space around this compound for a wide range of applications. youtube.com

Q & A

Basic Questions

Q. What safety protocols are essential for handling 2-phenoxybenzenesulfonyl chloride in the laboratory?

- Methodological Answer :

- Use impervious gloves (nitrile or neoprene) and check their integrity before each use. Select gloves based on manufacturer-specific penetration resistance data .

- Wear tightly sealed goggles and full-face protection to prevent eye exposure. In case of contact, rinse eyes with water for ≥15 minutes and seek medical attention .

- Store the compound in a locked, dry environment away from incompatible substances (e.g., bases, oxidizers). Follow OSHA-compliant segregation guidelines for corrosive materials .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- A common method involves reacting 2-phenoxybenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux. Use a catalytic amount of dimethylformamide (DMF, 1-2 mol%) to accelerate the reaction .

- Purify the product via vacuum distillation or recrystallization from anhydrous solvents (e.g., dichloromethane/hexane mixtures). Monitor reaction progress by TLC or FTIR for sulfonic acid consumption .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer :

- Use 1H/13C NMR to confirm structural integrity: Aromatic protons typically appear as multiplets in δ 7.0–8.0 ppm, while the sulfonyl chloride group shows characteristic deshielding .

- FTIR can validate functional groups: S=O stretches appear at ~1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .

- Quantify purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Increase thionyl chloride stoichiometry (2.5–3.0 equivalents) to drive the reaction to completion. Use anhydrous solvents (e.g., toluene) to minimize hydrolysis .

- Optimize temperature: Reflux at 70–80°C for 6–8 hours improves conversion. For heat-sensitive substrates, employ microwave-assisted synthesis at controlled power .

- Monitor side reactions (e.g., sulfonic acid dimerization) by GC-MS and adjust catalyst loading (DMF) to suppress byproducts .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling patterns and quaternary carbon connectivity .

- Compare experimental IR spectra with computational simulations (e.g., DFT-based frequency calculations) to identify anomalous peaks .

- Replicate synthesis and analysis under strictly controlled conditions (humidity <10%, inert atmosphere) to rule out environmental artifacts .

Q. How does this compound degrade under aqueous conditions, and what are the implications for storage?

- Methodological Answer :

- Hydrolysis in water produces 2-phenoxybenzenesulfonic acid and HCl. Kinetic studies in ethanol/water mixtures show pseudo-first-order degradation (rate constant k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

- Store the compound under anhydrous conditions (e.g., molecular sieves) at –20°C to prolong stability. Monitor decomposition via pH-sensitive indicators or conductometric titration .

Q. What advanced techniques analyze trace impurities in this compound?

- Methodological Answer :

- Use LC-MS/MS with electrospray ionization (ESI) to detect sulfonic acid byproducts at ppm levels. Optimize collision energy to fragment target ions selectively .

- Perform X-ray crystallography to identify crystalline impurities. Refine unit cell parameters against known sulfonyl chloride structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.